molecular formula C18H13N9O4 B11532877 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11532877
M. Wt: 419.4 g/mol
InChI Key: PJRXJQGICPIIHS-KEBDBYFISA-N
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Description

  • This compound is a complex molecule with a long name, so let’s break it down. It contains several functional groups, including an oxadiazole ring, a nitrophenyl group, and a triazole ring.
  • The oxadiazole ring (1,2,5-oxadiazole) is a five-membered heterocycle containing oxygen and nitrogen atoms. It imparts unique properties to the compound.
  • The triazole ring (1,2,3-triazole) is another five-membered heterocycle with three nitrogen atoms. Triazoles are commonly found in pharmaceuticals and agrochemicals due to their diverse biological activities.
  • The compound’s structure suggests potential applications in drug discovery and materials science.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multistep reactions to assemble the various functional groups.
    • Industrial production methods may involve large-scale synthesis using established chemical processes. Researchers would optimize these methods for efficiency and yield.
  • Chemical Reactions Analysis

      Oxidation: The nitrophenyl group can undergo reduction to form an amino group, or oxidation to form a nitroso group.

      Substitution: The compound may participate in nucleophilic aromatic substitution reactions due to the presence of the phenyl group.

      Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations.

      Major Products: These would vary based on the reaction type. For example, reduction could yield an amino derivative, while substitution might lead to various substituted products.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers might explore this compound as a potential drug candidate. Its unique structure could interact with biological targets.

      Materials Science: Due to its heterocyclic rings, it could serve as a building block for functional materials (e.g., conducting polymers, sensors, or catalysts).

      Biological Studies: Investigating its effects on cell lines or model organisms could reveal its biological activity.

  • Mechanism of Action

    • Unfortunately, specific information about its mechanism of action is not readily available. researchers would study its interactions with cellular components, receptors, or enzymes.
  • Comparison with Similar Compounds

    • Similar compounds might include other oxadiazoles, triazoles, or nitrophenyl-substituted molecules.
    • Highlighting its uniqueness would involve discussing its specific combination of functional groups and potential applications.

    Remember that this compound’s detailed study would require access to specialized databases and research articles

    Properties

    Molecular Formula

    C18H13N9O4

    Molecular Weight

    419.4 g/mol

    IUPAC Name

    1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-benzylideneamino]-5-(4-nitrophenyl)triazole-4-carboxamide

    InChI

    InChI=1S/C18H13N9O4/c19-16-17(24-31-23-16)26-15(12-6-8-13(9-7-12)27(29)30)14(21-25-26)18(28)22-20-10-11-4-2-1-3-5-11/h1-10H,(H2,19,23)(H,22,28)/b20-10+

    InChI Key

    PJRXJQGICPIIHS-KEBDBYFISA-N

    Isomeric SMILES

    C1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=C(C=C4)[N+](=O)[O-]

    Canonical SMILES

    C1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=C(C=C4)[N+](=O)[O-]

    Origin of Product

    United States

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